molecular formula C23H23N5O2 B11284810 1-Methyl-8-(3-methylphenyl)-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione

1-Methyl-8-(3-methylphenyl)-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione

Cat. No.: B11284810
M. Wt: 401.5 g/mol
InChI Key: UEHFACRNZIXGJL-UHFFFAOYSA-N
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Description

1-Methyl-8-(3-methylphenyl)-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a complex organic compound belonging to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core fused with an imidazolidine ring, and substituted with various phenyl and methyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-8-(3-methylphenyl)-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Purine Core: Starting from a suitable purine precursor, such as adenine or guanine, the core structure is modified through alkylation or acylation reactions.

    Imidazolidine Ring Formation: The imidazolidine ring is introduced via cyclization reactions, often involving reagents like ethylenediamine or similar diamines under acidic or basic conditions.

    Substitution Reactions: The phenyl and methyl groups are introduced through electrophilic aromatic substitution or Friedel-Crafts alkylation reactions, using reagents like methyl iodide or benzyl chloride.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-8-(3-methylphenyl)-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce certain functional groups, possibly converting ketones to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or the purine core.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Methyl iodide, benzyl chloride, often in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Methyl-8-(3-methylphenyl)-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methyl-8-(3-methylphenyl)-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: A bronchodilator used in respiratory diseases.

    Adenosine: A nucleoside involved in energy transfer and signaling.

Uniqueness: 1-Methyl-8-(3-methylphenyl)-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is unique due to its specific substitution pattern and the presence of the imidazolidine ring, which may confer distinct biological activities and chemical properties compared to other purine derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

4-methyl-6-(3-methylphenyl)-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H23N5O2/c1-16-7-6-10-18(15-16)26-13-14-27-19-20(24-22(26)27)25(2)23(30)28(21(19)29)12-11-17-8-4-3-5-9-17/h3-10,15H,11-14H2,1-2H3

InChI Key

UEHFACRNZIXGJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5

Origin of Product

United States

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